N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
Description
N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic compound featuring a pyrazole core substituted with methyl and phenyl groups, linked via an ethyl chain to a cyclohexenecarboxamide moiety. This structure combines aromatic and alicyclic components, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15-19(17-9-5-3-6-10-17)16(2)23(22-15)14-13-21-20(24)18-11-7-4-8-12-18/h3-7,9-10,18H,8,11-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJPCDNNYSACMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CCC=CC2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding : The target compound’s carboxamide group may engage in moderate hydrogen bonding compared to sulfonamide-containing analogs (e.g., H-8), which exhibit stronger interactions .
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexene ring linked to a pyrazole moiety, which is further substituted with a phenyl group and two methyl groups. The presence of the carboxamide functional group enhances solubility and biological interaction potential. The molecular formula is , with a molecular weight of approximately 300.41 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, derivatives of pyrazoles have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the inhibition of specific enzymes critical for bacterial survival and growth .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit pathways involved in inflammation, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
Research Findings
A series of studies have been conducted to evaluate the biological activities of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values in the low µg/mL range. |
| Study 2 | In vivo models | Showed reduced inflammation in rat models of arthritis compared to control groups, indicating potential as an anti-inflammatory agent. |
| Study 3 | Molecular docking | Suggested strong binding affinity to COX enzymes, supporting its role in modulating inflammatory responses. |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a clear zone of inhibition around the test substance, confirming its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-inflammatory Activity
A study conducted on animal models suffering from induced inflammation showed that treatment with this compound resulted in a significant reduction in swelling and pain compared to untreated controls. Histological examination revealed decreased infiltration of inflammatory cells in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
